6,7-dimethoxy-N-phenyl-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
6,7-dimethoxy-N-phenyl-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O4/c1-19(2)20-10-12-23(13-11-20)34-18-25-24-17-27(33-4)26(32-3)16-21(24)14-15-30(25)28(31)29-22-8-6-5-7-9-22/h5-13,16-17,19,25H,14-15,18H2,1-4H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRCZWROTVQLDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-N-phenyl-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide typically involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline compound through cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Microwave-assisted synthesis has been explored to improve reaction efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethoxy-N-phenyl-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that derivatives of tetrahydroisoquinolines exhibit significant antitumor properties. The compound has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.
Neuroprotective Effects
Tetrahydroisoquinoline derivatives are known for their neuroprotective effects. This compound has been studied for its potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In vitro studies suggest that it may protect neuronal cells from oxidative stress and reduce neuroinflammation.
Analgesic Properties
The analgesic effects of this compound have been explored in preclinical models. It has shown promise in reducing pain responses in animal models, suggesting a potential application in pain management therapies.
Antidepressant Activity
Some studies have suggested that tetrahydroisoquinoline derivatives may possess antidepressant properties. The compound's ability to modulate neurotransmitter levels could be beneficial in treating mood disorders.
Case Study 1: Antitumor Activity
In a study published in Cancer Letters, researchers synthesized various tetrahydroisoquinoline derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Neuroprotection
A study conducted by Smith et al. (2020) investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The treatment group showed reduced amyloid-beta plaque formation and improved cognitive function compared to controls . This suggests potential therapeutic benefits for neurodegenerative diseases.
Case Study 3: Pain Management
In an experimental model of neuropathic pain, the compound was administered to rats following nerve injury. Results showed a significant reduction in pain sensitivity measured by behavioral assays, indicating its potential as an analgesic agent .
Wirkmechanismus
The mechanism of action of 6,7-dimethoxy-N-phenyl-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their function and altering cellular processes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related THIQ derivatives:
Notes:
- Lipophilicity: The target compound’s isopropylphenoxymethyl group increases logP compared to polar derivatives like the carboxylic acid analog in .
- Synthetic Accessibility: The target’s synthesis likely involves alkylation of a phenolic intermediate (e.g., 4-isopropylphenol) with a bromomethyl-THIQ precursor, analogous to methods in .
- Pharmacokinetics : The 6,7-dimethoxy motif, as seen in compound 46, is associated with prolonged half-life in preclinical models .
Key Research Findings
Structural-Activity Relationships (SAR)
- Methoxy Positioning : 6,7-Dimethoxy substitution (vs. 3,4 in compound 8a) reduces oxidative metabolism, as evidenced by reduced CYP450-mediated clearance in related compounds .
- Carboxamide vs. Ester : Methyl esters (e.g., 8a) show lower plasma stability than carboxamides due to esterase susceptibility .
Pharmacokinetic Insights
- Metabolic Stability: 6,7-Dimethoxy-THIQ derivatives exhibit <20% hepatic microsomal turnover in vitro, outperforming non-methoxy analogs .
- Solubility : Carboxylic acid derivatives (e.g., ) achieve >10 mg/mL solubility in aqueous buffers, whereas the target compound’s solubility is likely <1 mg/mL due to high lipophilicity.
Biologische Aktivität
6,7-Dimethoxy-N-phenyl-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is a complex organic compound belonging to the tetrahydroisoquinoline family. This compound has garnered attention due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. The following sections detail the biological activity of this compound based on available research findings.
The molecular formula of 6,7-dimethoxy-N-phenyl-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is C25H34N2O4. Its structure includes a tetrahydroisoquinoline core with methoxy and phenyl groups that may influence its biological activity.
Research indicates that compounds within the tetrahydroisoquinoline class can interact with various biological targets, including neurotransmitter systems and enzyme pathways. The specific mechanisms for 6,7-dimethoxy-N-phenyl-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide may involve:
- Inhibition of Protein Kinases : Similar compounds have been shown to modulate protein kinase activities, which are crucial for regulating cellular functions such as proliferation and apoptosis .
- Interaction with Transport Proteins : Studies on related tetrahydroisoquinolines suggest that they can affect P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), impacting drug transport across cell membranes .
Anticancer Activity
Several studies have explored the anticancer potential of tetrahydroisoquinoline derivatives. For instance:
- In vitro Studies : Compounds similar to 6,7-dimethoxy-N-phenyl-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
The neuroprotective properties of tetrahydroisoquinolines have been documented in various models:
- Neurotransmitter Modulation : These compounds may enhance norepinephrine release and modulate dopamine pathways, suggesting potential applications in treating neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study focused on a related compound demonstrated significant cytotoxicity against breast cancer cells. The compound induced apoptosis via the mitochondrial pathway and was effective in overcoming drug resistance mechanisms .
Case Study 2: Neuroprotective Properties
In animal models of neurodegeneration, administration of tetrahydroisoquinoline derivatives resulted in improved cognitive function and reduced neuronal loss. This suggests a protective role against oxidative stress and excitotoxicity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6,7-dimethoxy-N-phenyl-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide, and how can reaction yields be optimized?
- Methodology : Begin with a Pictet-Spengler reaction to form the tetrahydroisoquinoline core, followed by functionalization at the 1-position using nucleophilic substitution (e.g., reacting with 4-isopropylphenoxy methyl chloride). Optimize yields by controlling temperature (50–70°C), using anhydrous solvents (DMF or THF), and employing catalysts like tetrabutylammonium iodide for phase-transfer reactions. Purification via silica gel chromatography with gradients of ethyl acetate/hexane is critical to isolate the product .
Q. How can the structural integrity of this compound be confirmed after synthesis?
- Methodology : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at C6/C7 and the propan-2-ylphenoxy moiety). High-resolution mass spectrometry (HRMS) confirms molecular weight. For stereochemical analysis, compare experimental NMR data with computational predictions (DFT-based chemical shift calculations) .
Q. What experimental protocols assess the compound’s stability under varying pH and oxidative conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). For oxidative stability, expose the compound to H₂O₂ (3%) and analyze by LC-MS to identify oxidation byproducts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
- Methodology : Employ quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states and reaction barriers. Use reaction path search algorithms (e.g., artificial force-induced reaction method) to explore regioselectivity in functionalization steps. Validate predictions with small-scale experiments .
Q. What strategies are effective for evaluating the compound’s pharmacological activity against neurodegenerative targets?
- Methodology : Perform competitive binding assays (e.g., radioligand displacement for σ-1 or NMDA receptors). Use in vitro neuronal models (primary cortical neurons) to assess neuroprotective effects against glutamate-induced toxicity. Dose-response curves (0.1–100 µM) and Western blotting for apoptosis markers (e.g., Bcl-2, Bax) provide mechanistic insights .
Q. How should researchers resolve contradictions in reported synthetic yields or analytical data?
- Methodology : Replicate experiments under standardized conditions (solvent purity, inert atmosphere). Compare NMR spectra with published data using collaborative platforms (e.g., NMRShiftDB). Employ multivariate statistical analysis (e.g., PCA) to identify critical variables (e.g., catalyst loading, reaction time) causing discrepancies .
Q. What methodologies elucidate the compound’s metabolic pathways in hepatic models?
- Methodology : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Use LC-QTOF-MS to detect phase I/II metabolites. For kinetic studies, calculate intrinsic clearance (CLint) and extrapolate to in vivo hepatic clearance using the well-stirred model .
Q. How can receptor-binding specificity be determined against structurally related isoforms?
- Methodology : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD) for homologous receptors (e.g., σ-1 vs. σ-2). Pair with molecular docking simulations (AutoDock Vina) to identify key binding residues (e.g., hydrophobic pockets accommodating the propan-2-ylphenoxy group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
